cis,trans-Sorbic acid, potassium salt
Description
Chemical Identity and Structure cis,trans-Sorbic acid, potassium salt (commonly known as potassium sorbate; CAS #24634-61-5) is the potassium salt of sorbic acid (2,4-hexadienoic acid). Its molecular formula is C₆H₇O₂K, and it is synthesized by neutralizing sorbic acid with potassium hydroxide (KOH) . The compound exists as a white, odorless, water-soluble crystalline solid, with solubility exceeding 50% at 20°C, significantly higher than sorbic acid’s 0.16% solubility .
Mechanism of Action
As a preservative, potassium sorbate dissociates in water to release sorbic acid, which penetrates microbial cells, disrupts intracellular pH, and inhibits enzymes critical for metabolism, particularly in molds, yeasts, and select bacteria . Its efficacy is pH-dependent, with optimal activity up to pH 6.5 .
Applications
Widely used in food (e.g., cheeses, baked goods, wines), cosmetics, and pharmaceuticals, potassium sorbate is globally recognized as safe (GRAS) and holds a GreenScreen® Benchmark Score of 3, indicating moderate ecotoxicity but acceptable safety for use .
Properties
Molecular Formula |
C6H7KO2 |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
potassium;(2Z,4E)-hexa-2,4-dienoate |
InChI |
InChI=1S/C6H8O2.K/c1-2-3-4-5-6(7)8;/h2-5H,1H3,(H,7,8);/q;+1/p-1/b3-2+,5-4-; |
InChI Key |
CHHHXKFHOYLYRE-MYGSIZLJSA-M |
Isomeric SMILES |
C/C=C/C=C\C(=O)[O-].[K+] |
Canonical SMILES |
CC=CC=CC(=O)[O-].[K+] |
Origin of Product |
United States |
Preparation Methods
Conventional Neutralization and Crystallization Method
The traditional and most common method to prepare potassium sorbate involves the neutralization of sorbic acid with potassium hydroxide or potassium carbonate in an aqueous medium, followed by concentration, crystallization, filtration, and drying steps.
- Reaction: Sorbic acid reacts with potassium hydroxide or potassium carbonate to form potassium sorbate and water or carbon dioxide as by-products.
- Conditions: This reaction is typically carried out at room temperature (20–40°C) and atmospheric pressure.
- Post-reaction processing: The reaction mixture is concentrated by evaporation, cooled to induce crystallization, and then filtered and dried to obtain crystalline potassium sorbate.
Key parameters from patent literature include:
| Step | Conditions | Notes |
|---|---|---|
| Neutralization | 20–40°C, atmospheric pressure | Potassium salt added gradually with stirring |
| Digestion (crystal growth) | 50–150°C (preferably 80–100°C), vigorous agitation | Crystal growth time: 30 min to 6 hours (optimal 2–4 hours) |
| Water removal | 60–100°C, distillation | Duration: 30 min to 6 hours (optimal 2–4 hours) |
This method yields high-purity potassium sorbate crystals suitable for food and pharmaceutical applications.
Solid-State Grinding (Solid-Solid Reaction) Method
A more recent and environmentally friendly method involves the solid-phase reaction between sorbic acid and solid potassium hydroxide and/or potassium carbonate by grinding and mixing without using solvents.
- Mechanism: The reaction occurs via mechanical activation, increasing contact between reactant molecules and facilitating the formation of potassium sorbate.
- Equipment: Vibration mills, ball mills, or stirring mills are used to grind and mix the reactants.
- Reaction conditions: Temperature maintained between -2°C and 80°C, pressure between 0.005 and 0.15 MPa.
- Raw material ratios: Molar ratios vary depending on the potassium source; for example, sorbic acid to potassium hydroxide is about 2:1 by weight; sorbic acid to potassium carbonate is about 1.62:1 by weight.
- Avoids the use of water or organic solvents, reducing waste and environmental impact.
- Simplifies the process by eliminating concentration and crystallization steps.
- Reduces production cost and energy consumption.
| Step | Description |
|---|---|
| Mixing and grinding | Sorbic acid + potassium hydroxide/carbonate |
| Solid-phase reaction | Occurs during grinding under controlled temperature and pressure |
| Drying | Final product drying and packaging |
This method is considered a green synthesis technology and is gaining attention for sustainable production.
Catalytic Conversion from Triacetic Acid Lactone (TAL)
An innovative synthetic route has been developed to produce potassium sorbate starting from triacetic acid lactone (TAL), a bio-based platform chemical.
- Step 1: Hydrogenation of TAL over Ni/SiO2 catalyst to produce 4-hydroxy-6-methyl-2H-pyran-2-one (HMP).
- Step 2: Dehydration of HMP to parasorbic acid (PSA) using acidic catalysts at low temperatures to maximize yield.
- Step 3: Ring-opening hydrolysis of PSA with potassium hydroxide to produce potassium sorbate with >99.9% yield.
Purification: Tetrahydrofuran (THF) is used to purify the potassium sorbate derived from TAL.
| Parameter | Value |
|---|---|
| PSA yield from TAL | 84.2% |
| Overall potassium sorbate yield (from TAL) | 77.3% |
| Purity of potassium sorbate | >95.5% (Karl Fischer method) |
This method offers a sustainable alternative to petrochemical routes, leveraging renewable feedstocks and catalytic processes.
Comparative Summary of Preparation Methods
| Preparation Method | Reaction Medium | Temperature Range | Pressure | Key Advantages | Environmental Impact | Yield/Purity |
|---|---|---|---|---|---|---|
| Neutralization and Crystallization | Aqueous solution | 20–150°C (various steps) | Atmospheric | Established, high purity crystals | Generates wastewater | High purity crystals |
| Solid-State Grinding | Solid-state | -2°C to 80°C | 0.005–0.15 MPa | Green synthesis, solvent-free | Minimal waste, energy-efficient | High purity, simplified process |
| Catalytic Conversion from TAL | Catalytic, multi-step | Low temperature for dehydration | Atmospheric | Sustainable, bio-based feedstock | Renewable resources used | >95% purity, 77% yield |
Detailed Research Findings and Notes
- The neutralization method is well-documented in patents and industrial practice, with crystal growth and water removal steps being critical for product quality.
- The solid-state grinding method requires careful control of particle size and grinding conditions to ensure complete reaction and high product quality; it represents a significant advancement in green chemistry for potassium sorbate production.
- The catalytic conversion from TAL is a novel approach with promising sustainability credentials, utilizing biomass-derived chemicals and catalytic processes to achieve high yields and purity comparable to commercial potassium sorbate.
- Geometrical isomers of sorbic acid and its salts, including cis,trans forms, can be separated and characterized by high-performance liquid chromatography, which is important for quality control and ensuring the desired isomeric form predominates in the final product.
Chemical Reactions Analysis
Types of Reactions: cis,trans-Sorbic acid, potassium salt undergoes various chemical reactions, including:
Oxidation: The double bonds in the sorbic acid moiety are susceptible to oxidation, leading to the formation of aldehydes and ketones.
Reduction: Reduction of the double bonds can yield saturated derivatives.
Substitution: The carboxylate group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Formation of hexadienal and hexadienone.
Reduction: Formation of hexanoic acid derivatives.
Substitution: Formation of esters and amides.
Scientific Research Applications
Antimicrobial Properties
TAL-KS exhibits antimicrobial activity against bacteria and fungi, making it valuable as a preservative .
- Antibacterial Activity: TAL-KS demonstrates inhibitory effects against E. coli at concentrations greater than 3 mg/mL . The minimum inhibitory concentration (MIC) of TAL-KS against E. coli is between 2 mg/mL and 4 mg/mL . At a concentration of 4 mg/mL, TAL-KS significantly inhibits the growth of E. coli, while 2 mg/mL shows a mild inhibitory effect .
- Antifungal Activity: TAL-KS is effective in preventing mycelial growth of P. chrysogenum at concentrations greater than 4 mg/mL after 6 days of incubation . An inhibition zone for 8 mg of TAL-KS per disk was found to be 19.2 ± 1.26 mm, compared to 21.4 ± 3.45 mm for commercial potassium sorbate (C-KS) .
A study has demonstrated that TAL-KS, a pure cis-2,trans-4 potassium sorbate, exhibits similar antimicrobial properties to commercial KS, which is trans-2,trans-4 potassium sorbate .
Production of Potassium Sorbate
A study has proposed a new approach for producing KS from TAL, without the need for an intermediate step to obtain sorbic acid . This approach could have economic benefits since the hydrolysis reaction of sorbic acid to potassium sorbate is not required . The study successfully synthesized TAL-derived KS (TAL-KS) through a three-step process, involving the selective hydrogenation of TAL, conversion of the hydrogenated product to parasorbic acid (PSA), and quantitative synthesis of PSA to KS .
Comparison with Commercial Potassium Sorbate
Mechanism of Action
The antimicrobial action of cis,trans-Sorbic acid, potassium salt is primarily due to its ability to disrupt microbial cell membranes. The compound interferes with the transport of essential nutrients and ions across the cell membrane, leading to cell death. The double bonds in the sorbic acid moiety are crucial for its activity, as they interact with membrane lipids and proteins .
Comparison with Similar Compounds
Sorbic Acid vs. Potassium Sorbate
Key Differences : Potassium sorbate’s superior solubility makes it preferable in aqueous systems, while sorbic acid is more effective in lipid-rich matrices. Potassium sorbate requires dissociation into sorbic acid for activity, necessitating slightly acidic conditions .
Comparison with Benzoic Acid and Sodium Benzoate
However, benzoates are more effective against bacteria .
Comparison with Propionic Acid and Its Salts
Key Differences : Propionates excel in bakery applications but are less effective in higher pH environments compared to potassium sorbate. Sorbate’s broader pH range and yeast inhibition make it ideal for fermented products like wine .
Structural Analogues and Derivatives
- Cis vs. Trans Isomerism: The antimicrobial activity of sorbic acid derivatives depends on the double-bond configuration. cis-Isomers exhibit stronger activity than trans-forms due to enhanced membrane penetration . However, potassium sorbate’s parent compound, sorbic acid, is typically trans,trans-2,4-hexadienoic acid .
- Homoisocitrate Analogues : Experimental compounds like (2S,3R)-2-hydroxy-3-propylsuccinate (5a) and fluorinated derivatives (6a–c) show structural similarities but lack commercial preservative applications .
Q & A
Q. What is the standard synthesis method for cis,trans-sorbic acid, potassium salt, and how is purity validated?
The synthesis involves neutralizing sorbic acid (C₆H₈O₂) with a potassium source (e.g., potassium hydroxide or carbonate). The reaction proceeds as: C₆H₈O₂ + KOH → C₆H₇KO₂ + H₂O Key steps include:
- Raw material preparation : High-purity sorbic acid (typically derived from petrochemical precursors) and potassium hydroxide are dissolved in aqueous ethanol .
- Crystallization : The product is crystallized from ethanol-water mixtures to isolate the potassium salt.
- Purity validation : Techniques like HPLC, titration (for residual acid/base quantification), and spectroscopic methods (FTIR for functional group analysis) ensure ≥99% purity .
Q. How does the solubility of potassium sorbate compare to sorbic acid, and what implications does this have for experimental design?
Potassium sorbate exhibits significantly higher water solubility (>50% w/w at 25°C) compared to sorbic acid (0.16% w/w). This solubility profile dictates its use in aqueous systems (e.g., beverages, microbiological media) versus lipid-based applications where sorbic acid is preferred. Researchers must account for solvent compatibility when designing stability or efficacy studies .
Q. What analytical techniques are recommended for confirming the cis,trans isomerism of potassium sorbate?
- NMR spectroscopy : Proton NMR (¹H-NMR) identifies double-bond geometry via coupling constants (J values). For cis,trans isomers, vicinal coupling constants range between 10–12 Hz for trans bonds and 6–8 Hz for cis bonds .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) separates isomers based on polarity differences .
Advanced Research Questions
Q. How do pH levels influence the antimicrobial efficacy of potassium sorbate, and how can this be experimentally optimized?
Potassium sorbate dissociates into sorbic acid (active form) in acidic conditions (pKa = 4.75). Its efficacy peaks at pH < 6.0. Methodological considerations:
Q. What methodologies resolve contradictions in genotoxicity data for potassium sorbate?
Conflicting reports on genotoxicity (e.g., chromosome aberrations vs. negative Ames test results) require:
- Dose-response analysis : Test across 0.1–10 mg/mL in mammalian cell lines (e.g., Chinese hamster V79 cells) using comet assays (DNA damage) and micronucleus tests (chromosomal aberrations) .
- Metabolite profiling : Quantify trans,trans-muconic acid (ttMA) in urine via LC-MS to assess metabolic pathways and potential benzene-like effects .
Q. How can researchers address data gaps in endocrine disruption studies for potassium sorbate?
Current EFSA evaluations note insufficient endocrine activity data. Recommended approaches:
Q. What experimental designs are optimal for studying potassium sorbate’s stability under varying storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
